

PTI-1 (Hydrochloride): Technical Monograph & Research Guide

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Compound of Interest

Compound Name: PTI-1 (hydrochloride)

Cat. No.: B8101408

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Executive Summary

PTI-1 (Prostate Tumor Inducing-1 is a gene; in this context, PTI-1 refers to the synthetic cannabinoid N-Pentyl-3-thiazole-indole analog 1) is a potent, heterocycle-based synthetic cannabinoid receptor agonist (SCRA). Originally developed by Organon (now Merck & Co.) as part of a program to identify orally bioavailable cannabinoid agonists with reduced central nervous system (CNS) side effects, PTI-1 represents a structural departure from the classical aminoalkylindole (e.g., JWH-018) and indazole-carboxamide (e.g., AB-PINACA) scaffolds.

It is characterized by an indole-3-thiazole core, where the typical carbonyl linker is replaced by a thiazole heterocycle. This modification significantly alters the physicochemical properties and metabolic stability of the ligand while retaining high affinity for the Cannabinoid Type 1 () receptor.

Regulatory Status: PTI-1 is a research chemical and is not approved for human therapeutic use. It is monitored by forensic networks (e.g., EMCDDA) due to its emergence in the recreational drug market.

Chemical Identity & Physicochemical Properties

PTI-1 is supplied as a hydrochloride salt to improve solubility in aqueous-based physiological buffers.

Nomenclature & Structure[1]

- Common Name: **PTI-1 (Hydrochloride)**
- IUPAC Name: N-ethyl-N-[[2-(1-pentyl-1H-indol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine hydrochloride
- CAS Number: 1400742-46-2 (Free base), 1400742-47-3 (HCl salt inferred)
- Molecular Formula:
- Molecular Weight: 392.0 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophores:

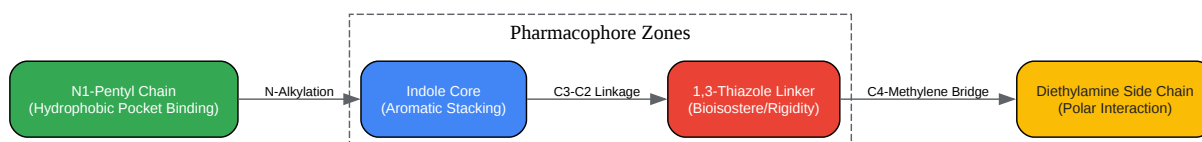
- Lipophilic Tail: A 1-pentyl chain attached to the indole nitrogen (N1). This mimics the pentyl side chain of -THC, crucial for hydrophobic interaction within the receptor's transmembrane helices (TM3/TM6).
- Core Scaffold: An indole ring linked at the C3 position to a 1,3-thiazole ring. The thiazole acts as a bioisostere for the ketone/ester linkers found in earlier generations, providing rigidity and altering the electrostatic potential map.
- Polar Head Group: A (diethylamino)methyl moiety attached to the C4 position of the thiazole. This basic amine (protonated at physiological pH) interacts with polar residues near the receptor surface.

Physicochemical Data Table

Property	Value	Implication for Research
Solubility (PBS pH 7.2)	~10 mg/mL	Suitable for in vitro assays without high DMSO concentrations.[1]
Solubility (DMSO/DMF)	~25 mg/mL	Stock solutions should be prepared in DMSO.
	218, 272, 331 nm	UV-Vis detection windows for LC-MS validation.
Stability	2 years (-20°C)	Hygroscopic; store desiccated.

Computational Visualization: Structural Pharmacophore

The following diagram illustrates the connectivity and functional regions of the PTI-1 molecule.



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Figure 1: Pharmacophore map of PTI-1 highlighting the modular assembly of the lipophilic tail, aromatic core, and polar head group.

Synthesis & Manufacturing Protocol

This protocol describes the Hantzsch Thiazole Synthesis route, which is the most robust method for constructing the indole-3-thiazole scaffold. This "self-validating" workflow ensures high regioselectivity.

Reaction Scheme Overview

- Precursor A Synthesis: Conversion of 1-pentylindole-3-carboxamide to the thioamide.
- Cyclization: Reaction with a

-haloketone to form the thiazole ring.
- Functionalization: Installation of the amine head group.

Step-by-Step Methodology

Phase 1: Preparation of the Thioamide Precursor

- Starting Material: Begin with 1-pentyl-1H-indole-3-carbonitrile.
- Thionation: Dissolve the nitrile in anhydrous toluene. Add Lawesson's Reagent (0.6 eq) or

.
- Reflux: Heat to reflux (110°C) for 4–6 hours under

.
- Workup: Cool, filter off insoluble byproducts, and concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 1-pentyl-1H-indole-3-carbothioamide.
 - Checkpoint: The product should appear as a yellow solid. Confirm conversion of C

N to C(S)NH

via IR (loss of nitrile peak at ~2220 cm

).

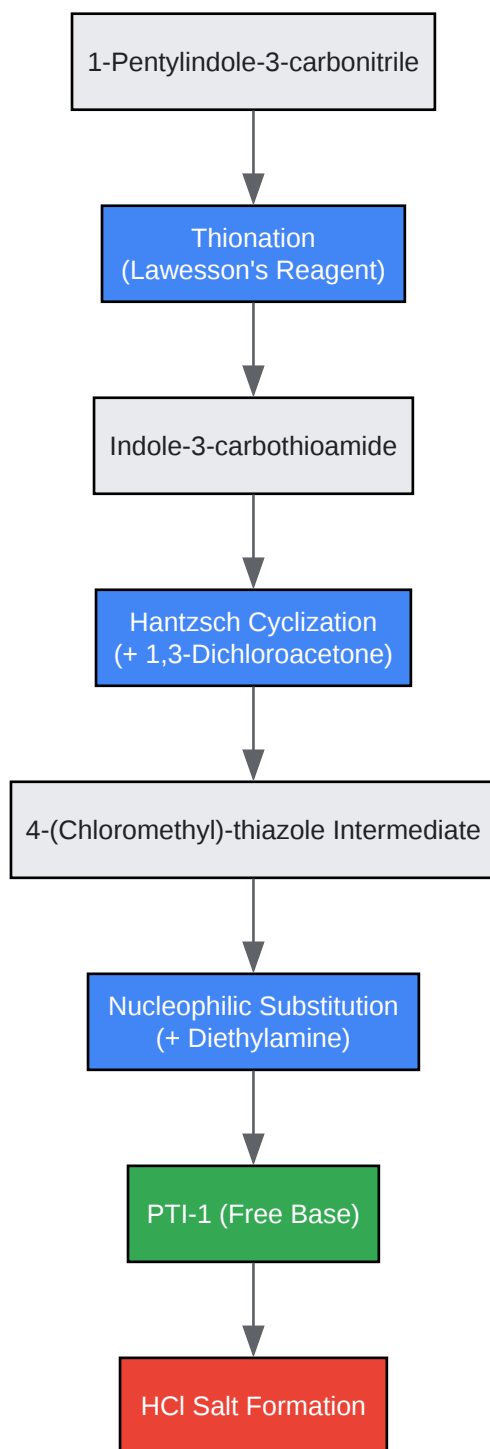
Phase 2: Hantzsch Cyclization

- Reactants: Dissolve the thioamide (1 eq) in ethanol or DMF. Add 1,3-dichloroacetone (1.2 eq).
- Conditions: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.

- Mechanism: The sulfur atom attacks the chloromethyl group, followed by cyclization and dehydration.
- Intermediate Isolation: The product is 4-(chloromethyl)-2-(1-pentyl-1H-indol-3-yl)-1,3-thiazole. Isolate by precipitation with water and filtration.

Phase 3: Amination (Final Assembly)

- Substitution: Dissolve the chloromethyl intermediate in THF.
- Reagent: Add excess diethylamine (3–5 eq) to act as both nucleophile and base scavenger.
- Reaction: Stir at 50°C for 3 hours.
- Salt Formation: Evaporate solvent. Dissolve the residue in diethyl ether. Bubble dry HCl gas or add 1M HCl in ether to precipitate PTI-1 Hydrochloride.
- Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.



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Figure 2: Synthetic pathway for PTI-1 utilizing the Hantzsch thiazole construction strategy.[2]

Pharmacology & Mechanism of Action[3]

Receptor Binding Profile

PTI-1 is a full agonist at the

receptor.

- Affinity (): Low nanomolar range (estimated < 20 nM based on structural analogs like JWH-018 and the Organon patent series).
- Selectivity: PTI-1 displays significant selectivity for over , with reduced activation of peripheral immune modulation pathways associated with .

Signaling Pathway

Upon binding to the

receptor (a GPCR), PTI-1 induces a conformational change that triggers the

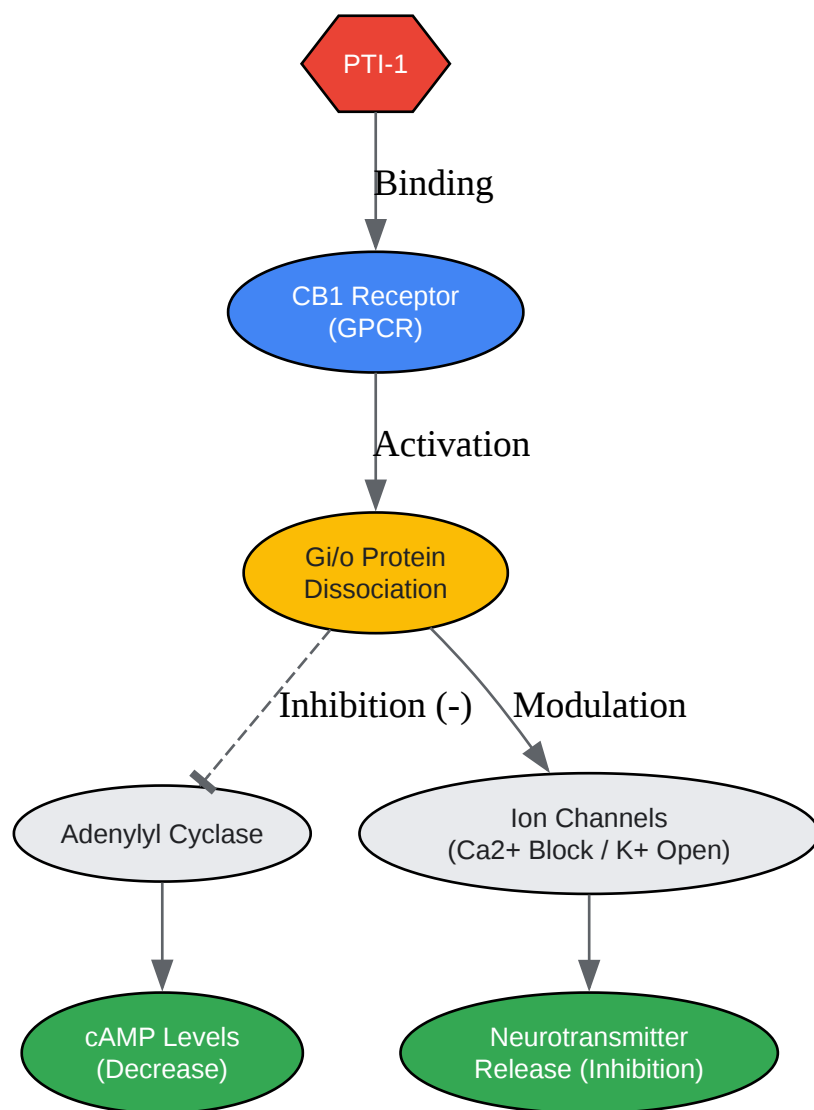
signaling cascade:

- Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.
- MAPK Activation: Phosphorylation of ERK1/2, leading to downstream transcriptional changes.
- Ion Channel Modulation: Inhibition of voltage-gated channels and activation of GIRK () channels, resulting in hyperpolarization and reduced neurotransmitter release (glutamate/GABA).

Toxicology Note

In vitro cytotoxicity assays indicate that PTI-1 decreases cell viability in various colorectal cancer cell lines (e.g., SW480, HT29) as well as normal cells (HEK293), suggesting potential off-target cytotoxicity or mitochondrial interference at high concentrations (

).



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Figure 3: Signal transduction pathway activated by PTI-1 at the CB1 receptor.

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